Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

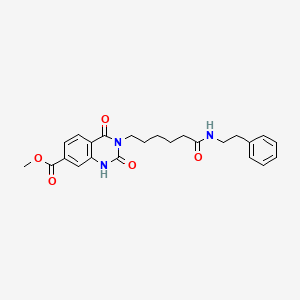

Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a phenethylaminohexyl side chain and a methyl ester group at position 5. The compound’s structure integrates a ketone group at position 6 of the hexyl chain, which may enhance solubility and enable further functionalization.

Properties

IUPAC Name |

methyl 2,4-dioxo-3-[6-oxo-6-(2-phenylethylamino)hexyl]-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGFKFBBUFOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline and Tetrahydroquinazoline Cores

The tetrahydroquinazoline core is shared with compounds such as 3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (), which features a methoxyphenylmethylaminoethyl substituent. Key differences include:

- Substituent Length and Complexity: The target compound’s hexyl chain with a terminal phenethylamino group provides greater conformational flexibility compared to the shorter ethyl chain in ’s analogue.

Benzodithiazine Derivatives ( and )

Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and its derivatives differ in core structure but share similarities in substituent patterns:

- Electron-Withdrawing Groups : Both the target compound and ’s benzodithiazine derivative include electron-withdrawing ester groups (C=O) and chloro substituents, which may influence reactivity in nucleophilic substitution reactions .

- Synthetic Yields : The benzodithiazine derivative in was synthesized in 90% yield, suggesting efficient methodologies that could be adapted for the target compound’s synthesis .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a phenethyl substituent and ester groups with the target compound. Key contrasts include:

- Core Heterocycle : The imidazopyridine core in vs. the tetrahydroquinazoline in the target compound may lead to divergent biological activities due to differences in π-π stacking and hydrogen-bonding capabilities.

- Substituent Diversity: The nitro and cyano groups in ’s compound introduce strong electron-withdrawing effects absent in the target molecule, which could affect redox stability .

Reactivity and Pharmacological Implications

- Quinazoline vs. Benzodithiazine Reactivity : The tetrahydroquinazoline core in the target compound is more prone to oxidation and reduction reactions compared to the sulfone-containing benzodithiazine derivatives, which exhibit stability in acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.